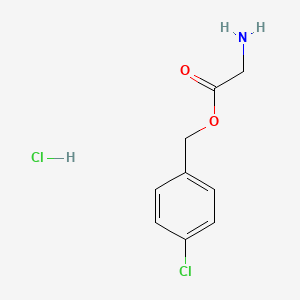

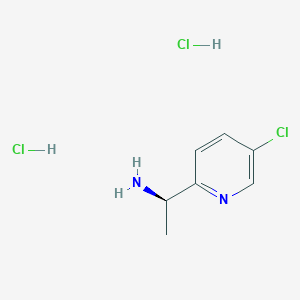

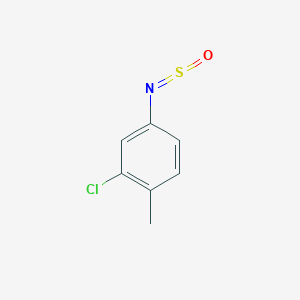

![molecular formula C8H9N3O2 B1493011 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 1823337-42-3](/img/structure/B1493011.png)

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

The molecular structure of “1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The synthesis and functionalization of pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, have been extensively studied. These compounds serve as versatile intermediates for generating a wide array of chemical structures with potential biological activities. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and esters through reactions with different nucleophiles demonstrates the chemical flexibility and utility of these pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the facile synthesis of pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives showcases the applicability of pyrazole carboxylic acids in creating N-fused heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Proton Conducting Materials

Imidazole and pyrazole-based compounds have been reported to function effectively as solvents for acidic protons in polymers and liquids, which are crucial for the development of protonic defects and the mobility of protons in electrochemical applications. Such materials are potentially applicable in fuel cells and secondary batteries due to their increased temperature stability and stronger Bronstedt base properties compared to water (Kreuer, Fuchs, Ise, Spaeth, & Maier, 1998).

Antioxidant and Antimicrobial Activities

Research into 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid derivatives has also explored their potential biological activities. For example, the synthesis of novel compounds from this class has been evaluated for antioxidant and antimicrobial activities, providing insights into their potential therapeutic applications. Compounds synthesized from related structures demonstrated significant activity against various pathogens, indicating the relevance of these chemical frameworks in developing new antimicrobial agents (Bassyouni et al., 2012).

Electrochemiluminescence

Pyrazolecarboxylic metal-organic frameworks, including derivatives of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, have shown promising electrochemiluminescence (ECL) properties. These findings suggest the utility of such compounds in developing ECL-based sensors and devices, further expanding the scientific applications of these chemical structures (Feng et al., 2016).

Mecanismo De Acción

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. These targets can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound .

Mode of action

The interaction between an imidazole-containing compound and its target can result in a variety of effects, such as inhibition or activation of the target’s function. This can lead to changes in cellular processes .

Biochemical pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the exact structure of the compound. These properties can affect the compound’s bioavailability .

Result of action

The molecular and cellular effects of an imidazole-containing compound’s action can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to observable effects at the tissue or organism level .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .

Propiedades

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJPJKSKBTZPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

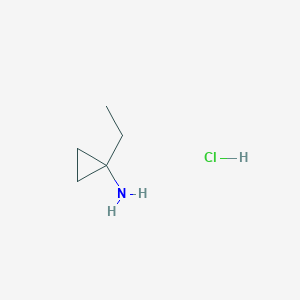

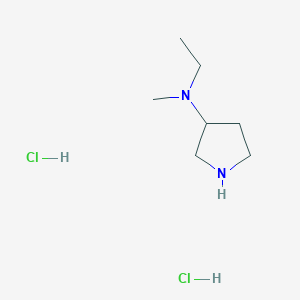

![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)

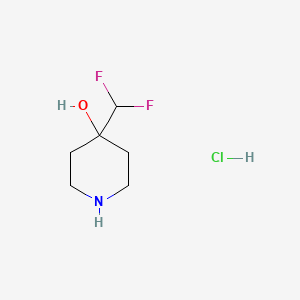

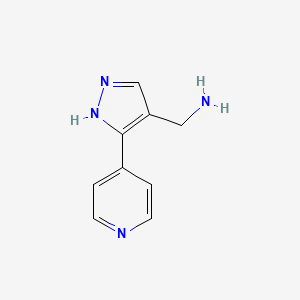

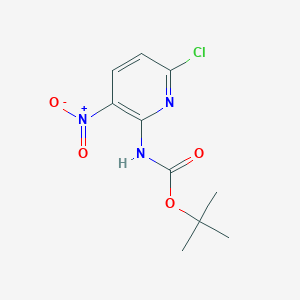

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)

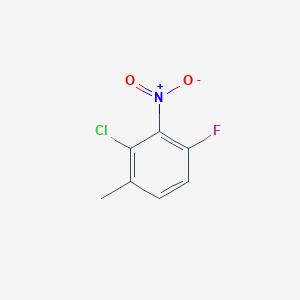

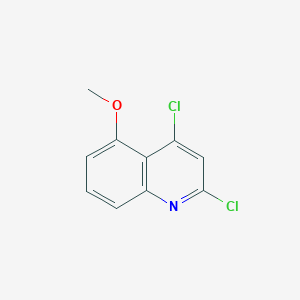

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)